N-[(2S)oxiranylmethyl]acetamide
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Description
N-[(2S)oxiranylmethyl]acetamide: is an organic compound with the molecular formula C5H9NO2 . It is a member of the amide class of compounds and features an oxirane (epoxide) ring attached to the acetamide moiety.
Mechanism of Action
Target of action
Amides, in general, can interact with a variety of biological targets, depending on their specific structure and functional groups. The targets can range from enzymes to receptors to ion channels .
Mode of action
The mode of action of amides can vary widely, again depending on their specific structure and functional groups. Some amides might inhibit or activate their targets, while others might bind to their targets and modulate their activity .
Biochemical pathways
The biochemical pathways affected by amides can be diverse, as these compounds can interact with a variety of biological targets. The specific pathways affected would depend on the specific targets of the amide .
Pharmacokinetics
Amides, as a class, have diverse absorption, distribution, metabolism, and excretion (ADME) properties. Some amides might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of amides can vary widely, depending on their specific targets and mode of action. Some amides might induce cellular responses, while others might inhibit cellular processes .
Action environment
The action, efficacy, and stability of amides can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)oxiranylmethyl]acetamide typically involves the reaction of acetamide with an epoxide. One common method is the reaction of acetamide with (S)-glycidyl tosylate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetra
Properties
IUPAC Name |
N-[[(2S)-oxiran-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVZPMDLRPWKZ-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453297 |
Source
|
Record name | N-[(2S)oxiranylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183805-10-9 |
Source
|
Record name | N-[(2S)oxiranylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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